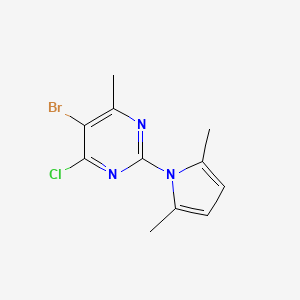
5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
Übersicht
Beschreibung
5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H9BrClN3 and a molecular weight of 286.56 . It is supplied by several vendors including Wuhan Anruike Pharmaceutical Technology Co., Ltd .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is substituted with bromine and chlorine atoms and also has a 2,5-dimethyl-1H-pyrrol-1-yl group attached to it .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 437.7±55.0 °C and a predicted density of 1.61±0.1 g/cm3 . The predicted pKa value is -3.77±0.70 .Wissenschaftliche Forschungsanwendungen
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the application of various hybrid catalysts, including organocatalysts and nanocatalysts, for developing pyranopyrimidine scaffolds, indicating the potential relevance of related compounds in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).
Regioselectivity in Bromination
The study on regioselectivity in the free radical bromination of dimethylated pyridines by Thapa et al. (2014) provides insights into the mechanisms and regioselectivity of bromination, relevant to understanding the chemical behavior of brominated compounds. This work underscores the complexity of bromination reactions and their utility in synthesizing specifically substituted compounds, which could be related to the synthesis or modification of the compound (Thapa, Brown, Balestri, & Taylor, 2014).
Pharmacological and Toxicological Aspects of Related Compounds
Although the request excludes drug use, dosage, and side effects, the pharmacological and toxicological profiles of structurally related compounds provide a foundation for understanding the potential biomedical applications and safety considerations of similar chemicals. For example, studies on new psychoactive substances (NPS) and their impacts on health offer a background for evaluating related compounds' physiological effects and risks (Nugteren-van Lonkhuyzen et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-6-4-5-7(2)16(6)11-14-8(3)9(12)10(13)15-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXQHHHAWWSSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=C(C(=N2)Cl)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B604071.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-isopropoxybenzamide](/img/structure/B604072.png)
![2,5-dichloro-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604073.png)
![5-bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604075.png)
![3-(benzyloxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B604078.png)
![5-bromo-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604079.png)
![2-methoxy-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604080.png)
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B604081.png)
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide](/img/structure/B604082.png)
![5-(2,5-dichlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B604083.png)
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604085.png)
![2,2,2-trifluoro-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604088.png)
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604089.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B604091.png)
